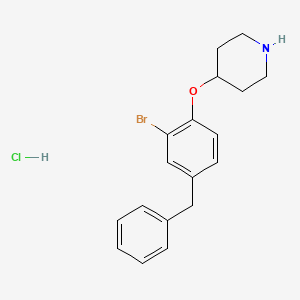

4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride

CAS No.: 1220032-65-4

Cat. No.: VC3394570

Molecular Formula: C18H21BrClNO

Molecular Weight: 382.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220032-65-4 |

|---|---|

| Molecular Formula | C18H21BrClNO |

| Molecular Weight | 382.7 g/mol |

| IUPAC Name | 4-(4-benzyl-2-bromophenoxy)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C18H20BrNO.ClH/c19-17-13-15(12-14-4-2-1-3-5-14)6-7-18(17)21-16-8-10-20-11-9-16;/h1-7,13,16,20H,8-12H2;1H |

| Standard InChI Key | OCJCQKAFLVOLRV-UHFFFAOYSA-N |

| SMILES | C1CNCCC1OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |

| Canonical SMILES | C1CNCCC1OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |

Introduction

Chemical Identity and Properties

4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride is an organic halogen compound with distinct structural features that contribute to its chemical behavior and applications. The compound is characterized by its unique molecular composition and identifiable chemical markers.

Basic Identification

The compound is uniquely identified through various chemical registration systems and properties that distinguish it from similar compounds.

| Property | Value |

|---|---|

| CAS Number | 1220032-65-4 |

| Molecular Formula | C₁₈H₂₁BrClNO |

| Molecular Weight | 382.7 g/mol |

| IUPAC Name | 4-(4-benzyl-2-bromophenoxy)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C18H20BrNO.ClH/c19-17-13-15(12-14-4-2-1-3-5-14)6-7-18(17)21-16-8-10-20-11-9-16;/h1-7,13,16,20H,8-12H2;1H |

| Standard InChIKey | OCJCQKAFLVOLRV-UHFFFAOYSA-N |

| Purity (Commercial) | ≥95% |

This compound belongs to the piperidine derivative class, which contains a six-membered heterocyclic ring with one nitrogen atom. The presence of the bromophenoxy and benzyl substituents enhances its chemical reactivity and potential for biological interactions.

Physical and Chemical Properties

The physical and chemical properties of 4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride influence its handling, storage, and applications in various research settings.

The compound exists as a solid at room temperature and requires specific storage conditions to maintain its stability. According to manufacturer recommendations, it should be stored in a cool, dry place for long-term preservation . This suggests sensitivity to moisture and possibly temperature fluctuations.

The hydrochloride salt form increases its stability and solubility in polar solvents compared to the free base form, making it more convenient for various laboratory applications. The presence of the bromine atom contributes to its reactivity, particularly in substitution reactions and coupling chemistries frequently employed in medicinal chemistry.

Structural Characteristics

Molecular Structure

The structure of 4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride consists of several key components that contribute to its chemical behavior and reactivity patterns:

-

A piperidine ring (six-membered nitrogen-containing heterocycle)

-

A phenoxy group attached to the 4-position of the piperidine ring

-

A bromine atom at the 2-position of the phenoxy group

-

A benzyl substituent at the 4-position of the phenoxy group

-

A hydrochloride salt formation with the piperidine nitrogen

This structural arrangement confers specific chemical and potentially biological properties that make the compound valuable for research applications. The piperidine moiety is known for its ability to modulate receptor activity, influencing various cellular signaling pathways.

Synthesis and Production

Synthetic Routes

The synthesis of 4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride typically involves a series of chemical reactions with specific reagents and conditions.

The general synthetic pathway begins with 4-benzyl-2-bromophenol, which undergoes a reaction with piperidine. This reaction is commonly conducted under basic conditions, using potassium carbonate as the base and dimethylformamide (DMF) as the solvent.

The synthetic process can be summarized in these key steps:

-

Preparation of 4-benzyl-2-bromophenol as the starting material

-

Etherification reaction with piperidine under basic conditions

-

Formation of the hydrochloride salt by treating the product with hydrochloric acid

This synthetic approach can be optimized for industrial applications through continuous flow reactors to improve yield and consistency.

Chemical Reactions and Transformations

Reactivity Profile

4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride exhibits chemical reactivity characteristic of its functional groups. The bromine atom serves as a reactive site for various transformations, particularly in metal-catalyzed coupling reactions that are valuable in medicinal chemistry and organic synthesis.

The compound can undergo several types of reactions:

-

Nucleophilic substitution reactions at the bromine position

-

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings)

-

Reduction reactions

-

Salt conversion to free base form

-

N-alkylation of the piperidine nitrogen

These reactions highlight the versatility of this compound in organic synthesis and its potential utility as a building block for more complex molecules.

Stability Considerations

Understanding the stability of 4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride is crucial for its proper handling and storage. The compound should be stored in a cool, dry place for long-term stability . This suggests potential sensitivity to:

-

Moisture (hydrochloride salts can be hygroscopic)

-

Light (aromatic compounds with halogens may undergo photochemical reactions)

-

Heat (which could promote decomposition or unwanted side reactions)

Proper storage conditions help maintain the compound's integrity and ensure reliable research results.

Applications in Research

Role in Drug Discovery

4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride serves as an important intermediate in drug discovery and development processes. Its structural features make it valuable for:

-

Building block in the synthesis of potential therapeutic agents

-

Structure-activity relationship (SAR) studies

-

Pharmacophore development and optimization

-

Lead compound modification and derivatization

The piperidine moiety is particularly significant in this context, as it is known to modulate receptor activity and influence various cellular signaling pathways that could be therapeutically relevant.

| Hazard Type | Classification | Precautionary Measures |

|---|---|---|

| Skin | Irritation (Category 2) | Wear protective gloves; Wash skin thoroughly after handling |

| Eye | Irritation (Category 2A) | Wear eye protection; Rinse cautiously with water if exposed |

| Respiratory | May cause respiratory irritation | Use in well-ventilated area; Avoid breathing dust/vapors |

The compound is classified as an irritant that may affect the skin, eyes, and respiratory system . Safety data sheets (SDS) recommend specific precautionary measures, including the use of personal protective equipment and handling the compound in well-ventilated areas .

Current Research and Future Directions

Research Applications

Current research involving 4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride appears to focus primarily on its utility as a chemical intermediate rather than as a therapeutic agent itself. Its applications include:

-

Serving as a building block in the synthesis of more complex molecules

-

Contributing to the development of libraries of compounds for high-throughput screening

-

Enabling the study of structure-activity relationships in drug candidates

The compound's specific mechanism of action involves its interaction with biological targets, with the piperidine moiety known to modulate receptor activity and influence various cellular signaling pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume